![molecular formula C8H7ClN4O B6287949 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95% CAS No. 2737206-93-6](/img/structure/B6287949.png)
8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%
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Description
8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A ligand-free method for Pd (OAc)2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero (aryl) bromides has also been developed .Molecular Structure Analysis
The molecular structure of 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide is characterized by a fused bicyclic 5–6 heterocycle . Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring .Chemical Reactions Analysis
The chemical reactions involving 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide are diverse. The compound can undergo decarboxylative arylation in the presence of Pd (OAc)2 and hetero (aryl) bromides .Mechanism of Action
While the specific mechanism of action for 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide is not mentioned in the retrieved papers, imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Future Directions
The future directions for research on 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide could include further exploration of its potential applications in medicinal chemistry, particularly in the treatment of multidrug-resistant and extensively drug-resistant TB . Additionally, the development of new synthetic strategies for this compound could also be a promising area of future research .
properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-5-2-1-3-13-6(8(14)12-10)4-11-7(5)13/h1-4H,10H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADATXSTUYFVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide |
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